molecular formula C15H26N2O3 B2672235 methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate CAS No. 1573548-19-2

methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate

Cat. No.: B2672235
CAS No.: 1573548-19-2
M. Wt: 282.384
InChI Key: RFRLWRIDPZQVFI-UHFFFAOYSA-N
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Description

Methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate is a complex organic compound that features a cyclohexyl ring, a pyrrolidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with a nucleophile.

    Formation of the Ester Group: The ester functional group is formed through esterification, where an alcohol reacts with a carboxylic acid or its derivatives in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and pyrrolidine rings.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Alcohols are the primary products.

    Substitution: Substituted amides or esters are typically formed.

Scientific Research Applications

Methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone, 1-methyl-: A structurally similar compound with a pyrrolidine ring and a methyl group.

    N-Methyl-2-pyrrolidone: Another related compound with similar functional groups.

Uniqueness

Methyl 2-(1-((pyrrolidine-1-carboxamido)methyl)cyclohexyl)acetate is unique due to its combination of a cyclohexyl ring, a pyrrolidine ring, and an ester group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[1-[(pyrrolidine-1-carbonylamino)methyl]cyclohexyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-20-13(18)11-15(7-3-2-4-8-15)12-16-14(19)17-9-5-6-10-17/h2-12H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRLWRIDPZQVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCCC1)CNC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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